N-(3-chloro-4-methylphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide
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Overview
Description
Synthesis Analysis
Synthesis approaches for compounds similar to N-(3-chloro-4-methylphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide often involve the reaction of intermediate phenols with chloroacetamide derivatives under specific conditions. For example, the synthesis of related compounds has been achieved by reacting 4-phenoxyphenol with 2-chloroacetyl methylamine, utilizing DMF as solvent and potassium carbonate as catalyst, followed by reaction with sulfuryl chloride in organic solvents to yield the desired acetamide derivatives with high efficiency (Gao Yonghong, 2009; He Xiang-qi, 2007).
Molecular Structure Analysis
The molecular structure of compounds like N-(3-chloro-4-methylphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide has been extensively studied using various spectroscopic techniques. For instance, structural characterization has been carried out using IR, MS, and 1H NMR spectroscopy, revealing detailed insights into the molecular conformation and electronic structure (G. Sharma et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with various reagents to yield heterocyclic structures, highlighting their versatile nature in synthetic chemistry. Research has shown that reactions with aromatic amines can lead to the formation of acylamino-arylamino derivatives, demonstrating the compound's potential in synthesizing complex organic structures (N. Agarwal, R. Mital, 1976).
Physical Properties Analysis
The physical properties of such acetamide derivatives, including melting points, solubility, and crystalline structure, have been determined to facilitate their use in further chemical studies and applications. For example, the crystalline structure of related compounds has been elucidated using X-ray crystallography, providing insights into their molecular geometry and intermolecular interactions (Rohan A. Davis, P. Healy, 2010).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-12(2)17-8-7-16(9-14(17)4)23-11-19(22)21-15-6-5-13(3)18(20)10-15/h5-10,12H,11H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPIATOMOCOBFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC(=C(C=C2)C(C)C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-methylphenyl)-2-[3-methyl-4-(propan-2-YL)phenoxy]acetamide |
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